Cas no 2137769-08-3 (5',6'-dihydro-4'H-spirocycloheptane-1,7'-furo2,3-cpyridine)

5',6'-Dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine] is a spirocyclic compound featuring a fused furopyridine and cycloheptane scaffold. Its unique structural framework offers versatility in medicinal chemistry and drug discovery, particularly as a rigid, three-dimensional core for modulating biological activity. The spirojunction enhances conformational restriction, potentially improving target selectivity and metabolic stability. The presence of both heterocyclic and aliphatic moieties allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex pharmacophores. This compound is particularly suited for applications requiring precise spatial orientation, such as enzyme inhibition or receptor modulation. Its synthetic accessibility further supports its utility in exploratory research and lead optimization.
5',6'-dihydro-4'H-spirocycloheptane-1,7'-furo2,3-cpyridine structure
2137769-08-3 structure
Product name:5',6'-dihydro-4'H-spirocycloheptane-1,7'-furo2,3-cpyridine
CAS No:2137769-08-3
MF:C13H19NO
MW:205.296063661575
CID:6226267
PubChem ID:165863196

5',6'-dihydro-4'H-spirocycloheptane-1,7'-furo2,3-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 5',6'-dihydro-4'H-spirocycloheptane-1,7'-furo2,3-cpyridine
    • EN300-1076703
    • 5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine]
    • 2137769-08-3
    • Inchi: 1S/C13H19NO/c1-2-4-8-13(7-3-1)12-11(5-9-14-13)6-10-15-12/h6,10,14H,1-5,7-9H2
    • InChI Key: LSABWRVIHXCMNM-UHFFFAOYSA-N
    • SMILES: O1C=CC2CCNC3(C1=2)CCCCCC3

Computed Properties

  • Exact Mass: 205.146664230g/mol
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 25.2Ų

5',6'-dihydro-4'H-spirocycloheptane-1,7'-furo2,3-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1076703-0.1g
5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine]
2137769-08-3 95%
0.1g
$804.0 2023-10-28
Enamine
EN300-1076703-0.5g
5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine]
2137769-08-3 95%
0.5g
$877.0 2023-10-28
Enamine
EN300-1076703-1.0g
5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine]
2137769-08-3
1g
$1086.0 2023-05-26
Enamine
EN300-1076703-0.25g
5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine]
2137769-08-3 95%
0.25g
$840.0 2023-10-28
Enamine
EN300-1076703-5g
5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine]
2137769-08-3 95%
5g
$2650.0 2023-10-28
Enamine
EN300-1076703-2.5g
5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine]
2137769-08-3 95%
2.5g
$1791.0 2023-10-28
Enamine
EN300-1076703-1g
5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine]
2137769-08-3 95%
1g
$914.0 2023-10-28
Enamine
EN300-1076703-10.0g
5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine]
2137769-08-3
10g
$4667.0 2023-05-26
Enamine
EN300-1076703-5.0g
5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine]
2137769-08-3
5g
$3147.0 2023-05-26
Enamine
EN300-1076703-0.05g
5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine]
2137769-08-3 95%
0.05g
$768.0 2023-10-28

Additional information on 5',6'-dihydro-4'H-spirocycloheptane-1,7'-furo2,3-cpyridine

Comprehensive Overview of 5',6'-Dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine] (CAS No. 2137769-08-3)

The compound 5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine] (CAS No. 2137769-08-3) is a spirocyclic derivative with a unique structural framework combining a cycloheptane ring and a furopyridine moiety. This molecular architecture has garnered significant attention in pharmaceutical and material science research due to its potential applications in drug discovery and organic electronics. The presence of both spirocyclic and heterocyclic elements makes it a versatile scaffold for designing novel bioactive molecules.

Recent studies highlight the growing interest in spirocyclic compounds like 2137769-08-3, particularly in the context of central nervous system (CNS) drug development. Researchers are exploring its potential as a precursor for neuroprotective agents or G-protein-coupled receptor (GPCR) modulators, aligning with current trends in precision medicine. The compound's rigid structure may contribute to improved blood-brain barrier permeability, a critical factor in CNS-targeted therapies.

From a synthetic chemistry perspective, 5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine] exemplifies modern advancements in cascade reactions and transition-metal catalysis. Its synthesis often involves innovative strategies like intramolecular cyclization or ring-closing metathesis, topics frequently searched in academic databases. The compound's stereochemical complexity also makes it an interesting case study for asymmetric synthesis techniques.

In material science applications, the furopyridine component of CAS 2137769-08-3 has shown promise in developing organic semiconductors. Its π-conjugated system and potential for charge transport properties align with the booming research in flexible electronics and OLED technologies. These applications respond to the increasing demand for sustainable alternatives to conventional silicon-based materials.

The pharmacological profile of spiro[cycloheptane-1,7'-furo[2,3-c]pyridine] derivatives is under active investigation, particularly regarding their kinase inhibition potential. With the pharmaceutical industry's focus on targeted cancer therapies, this compound class may offer new avenues for selective enzyme inhibitors. Computational studies suggest possible interactions with ATP-binding pockets, making it relevant to current drug repurposing strategies.

Analytical characterization of 2137769-08-3 typically involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are crucial for confirming the compound's regiochemistry and three-dimensional configuration, addressing common queries about structural elucidation in complex organic molecules.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies of 5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-furo[2,3-c]pyridine] are emerging areas of interest. As regulatory requirements tighten, researchers are examining its biodegradation pathways and eco-toxicological profile, responding to the pharmaceutical industry's push toward green chemistry principles.

The commercial availability of CAS 2137769-08-3 through specialty chemical suppliers has facilitated its exploration across multiple disciplines. Current market trends show increasing demand for such high-value building blocks, particularly in fragment-based drug discovery campaigns. Its moderate lipophilicity and molecular weight make it attractive for lead optimization programs.

Future research directions for this compound may include exploration of its photophysical properties for bioimaging applications or development of covalent inhibitors through strategic functionalization. The scientific community continues to investigate its potential in addressing undruggable targets, a hot topic in contemporary medicinal chemistry discussions.

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